molecular formula C12H26NO3P B14151862 Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate CAS No. 89264-97-1

Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate

Cat. No.: B14151862
CAS No.: 89264-97-1
M. Wt: 263.31 g/mol
InChI Key: QNLLXGCJMLJFNO-UHFFFAOYSA-N
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Description

Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate is a chemical compound belonging to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide under heat to form the desired phosphonate. Another method involves the Kabachnik-Fields reaction, which is a one-pot multi-component reaction involving an amine, a carbonyl compound, and a dialkyl phosphite .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, microwaves, or ultrasounds can improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction and conditions employed .

Scientific Research Applications

Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions, proteins, and other biomolecules, leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonates such as diethyl phosphite, dimethyl phosphonate, and ethyl phosphonic acid. These compounds share the phosphonate functional group but differ in their specific structures and properties .

Uniqueness

Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate is unique due to its specific structural features, including the presence of a dimethylamino group and an ethylbutenyl moiety.

Properties

CAS No.

89264-97-1

Molecular Formula

C12H26NO3P

Molecular Weight

263.31 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-ethyl-N,N-dimethylbut-1-en-1-amine

InChI

InChI=1S/C12H26NO3P/c1-7-11(8-2)12(13(5)6)17(14,15-9-3)16-10-4/h7-10H2,1-6H3

InChI Key

QNLLXGCJMLJFNO-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(N(C)C)P(=O)(OCC)OCC)CC

Origin of Product

United States

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